Field: Analytical Chemistry
Application: 1,3,5-Tribromobenzene is used as an internal standard during the derivatization step in the determination of cyanide in human plasma and urine by gas chromatography-mass spectrometry .
Method of Application: In gas chromatography-mass spectrometry, an internal standard is a chemical substance that is added in a constant amount to samples, the blank and calibration standards in a chemical analysis. This substance can compensate for random analytical variations and improve the precision and accuracy of results .
Field: Pharmaceutical Chemistry
Application: 1,3,5-Tribromobenzene is used as an intermediate for active pharmaceutical ingredient manufacturing .
Method of Application: In pharmaceutical chemistry, an intermediate is a substance produced during the synthesis of an active pharmaceutical ingredient. Intermediates are typically processed further before the final pharmaceutical product is produced .
Field: Material Science
Application: 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene is used as a brominated flame retardant .
Method of Application: In material science, flame retardants are added to materials to prevent the start or slow the growth of fire .
Field: Organic Chemistry
Application: 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene is used in the synthesis of Rubin’s Aldehyde .
Method of Application: In organic chemistry, Rubin’s Aldehyde is synthesized from 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene in two reaction steps .
Field: Physical Chemistry
Application: 1,3,5-Tribromobenzene forms molecular complexes of 1:2 stoichiometry with fullerenes .
Method of Application: In physical chemistry, molecular complexes are formed when two or more molecules interact through non-covalent bonding .
Application: 1,3,5-Tribromobenzene is used in mass spectrometry .
Method of Application: In mass spectrometry, a sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio .
1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene is a complex organic compound characterized by its brominated aromatic structure. Its molecular formula is C9H7Br5O, and it has a molecular weight of approximately 530.67 g/mol. This compound features a benzene ring substituted with three bromine atoms at the 1, 3, and 5 positions, as well as a propoxy group that is further brominated at the 2 and 3 positions. The presence of multiple bromine atoms contributes to its significant density of approximately 2.393 g/cm³ and a high boiling point of around 446.6ºC .
There is no scientific literature available on the mechanism of action of 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene.
The chemical reactivity of 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene is influenced by its halogen substituents. It can undergo various reactions typical of brominated compounds:
These reactions are significant for synthesizing derivatives with potential applications in various fields.
The synthesis of 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene typically involves:
These methods allow for the controlled introduction of functional groups into the aromatic system.
1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene has potential applications in:
Its unique structure makes it valuable for various industrial applications.
Interaction studies involving 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene focus on its behavior in different environments and with other chemical species. Key areas include:
Such studies are crucial for assessing safety and efficacy in practical applications.
Several compounds share structural similarities with 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,3-Dibromo-5-(bromomethyl)benzene | C8H7Br3 | Contains fewer bromines and lacks propoxy group |
| 1-Bromo-4-(bromomethyl)benzene | C8H8Br2 | Only one bromo substitution on the benzene ring |
| 2-Bromo-4-(bromomethyl)phenol | C7H6Br2O | Contains hydroxyl group affecting reactivity |
1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene is unique due to its high degree of bromination combined with a propoxy group. This combination enhances its physical properties and potential applications compared to less substituted analogs. The multiple halogen substituents also suggest enhanced reactivity and biological activity compared to simpler derivatives.
DPTE features a benzene ring substituted with three bromine atoms at the 1, 3, and 5 positions and a 2,3-dibromopropoxy group at the 2 position. Its molecular formula is C₉H₇Br₅O, with a molecular weight of 530.7 g/mol . Key properties include:
| Property | Value | Source |
|---|---|---|
| Density | 2.393 g/cm³ | |
| Boiling Point | 446.6°C (predicted) | |
| Melting Point | >37°C (decomposes) | |
| Solubility | Slightly soluble in chloroform | |
| Flash Point | 185.6°C |
The compound’s high bromine content (~74% by mass) contributes to its stability and flame-retardant properties .